

# Spectroscopic Profile of Benzyltriethylammonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzenemethanaminium, N,N,N- triethyl-	
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#### Introduction

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt widely utilized as a phase-transfer catalyst, electrolyte, and antimicrobial agent in various chemical and pharmaceutical applications. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use. This technical guide provides an in-depth overview of the spectroscopic data of benzyltriethylammonium chloride, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, experimental protocols for data acquisition, and a logical workflow for its analysis.

#### **Data Presentation**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy for benzyltriethylammonium chloride.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



The <sup>1</sup>H NMR spectrum of benzyltriethylammonium chloride provides detailed information about the proton environments within the molecule. The data presented here was obtained in deuterochloroform (CDCl<sub>3</sub>).

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.5 - 7.3	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.7	Singlet	2H	Methylene protons (CH <sub>2</sub> -Ph)
3.4	Quartet	6Н	Methylene protons (N-CH2-CH3)
1.4	Triplet	9Н	Methyl protons (N-CH2-CH3)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments in benzyltriethylammonium chloride. The data was acquired in deuterochloroform (CDCl<sub>3</sub>). Note: The following peak list is an estimation based on typical chemical shifts for similar structures, as a precise peak list was not publicly available.

Chemical Shift (δ) ppm	Assignment
133.8	Aromatic C (quaternary)
131.2	Aromatic CH
129.1	Aromatic CH
128.8	Aromatic CH
64.7	Methylene C (CH2-Ph)
53.5	Methylene C (N-CH <sub>2</sub> )
8.4	Methyl C (CH₃)



## Infrared (IR) Spectroscopy

The IR spectrum of benzyltriethylammonium chloride highlights the characteristic vibrational modes of its functional groups. The data presented is for a solid sample. Note: The following peak list is an estimation based on typical vibrational frequencies for similar structures, as a precise peak list was not publicly available.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3030 - 3010	Medium	Aromatic C-H stretch
2980 - 2850	Strong	Aliphatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C bending
1470 - 1430	Medium	CH₂ and CH₃ bending
1170	Medium	C-N stretch
760 - 700	Strong	Aromatic C-H out-of-plane bending

## **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of solid organic salts and can be adapted for specific instrumentation.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of benzyltriethylammonium chloride into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Cap the NMR tube and gently agitate until the sample is fully dissolved.



- Instrument Parameters (General):
  - Spectrometer: A 300 MHz or higher field NMR spectrometer.
  - ¹H NMR:
    - Pulse Program: Standard single-pulse sequence.
    - Acquisition Time: 2-4 seconds.
    - Relaxation Delay: 1-5 seconds.
    - Number of Scans: 16-64, depending on sample concentration.
  - 13C NMR:
    - Pulse Program: Proton-decoupled single-pulse sequence.
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay: 2-5 seconds.
    - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Identify and list the peak positions in both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

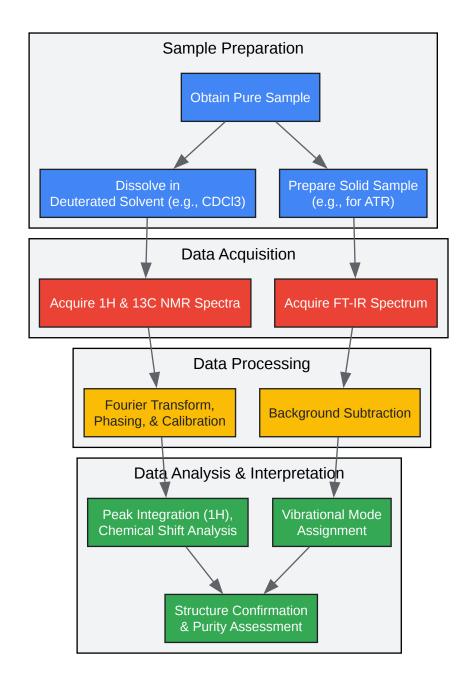


- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid benzyltriethylammonium chloride sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- · Instrument Parameters (General):
  - Spectrometer: A Fourier-Transform Infrared Spectrometer.
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software automatically subtracts the background spectrum from the sample spectrum.
  - The resulting spectrum is typically displayed in terms of transmittance or absorbance.
  - Identify and label the major absorption bands.

## **Mandatory Visualization**

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like benzyltriethylammonium chloride.





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#### Spectroscopic Characterization Workflow

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com